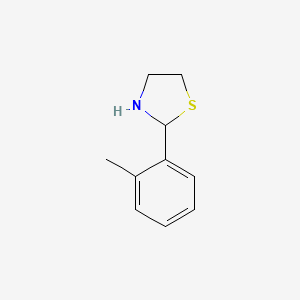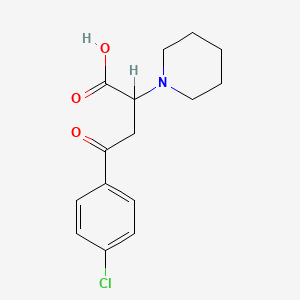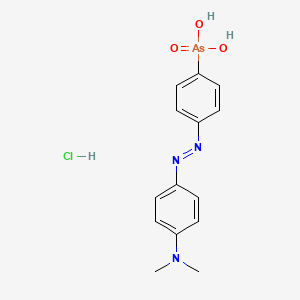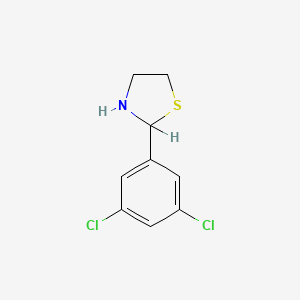
2-(3,5-ジクロロフェニル)チアゾリジン
説明
2-(3,5-Dichlorophenyl)thiazolidine is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine chemistry involves a fast, efficient, and stable click-type reaction at physiological pH . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .科学的研究の応用
有機合成
2-(3,5-ジクロロフェニル)チアゾリジンなどのチアゾリジンモチーフは、有機合成と医薬品化学の橋渡し役を果たします . これらのモチーフは、研究者たちに新たな医薬品候補を探求するよう促します . これらのモチーフでは、1位に硫黄、3位に窒素が存在することが、その薬理学的特性を高めています .
医薬品化学
チアゾリジンモチーフは、さまざまな天然および生物活性化合物に見られます . これらは、興味深いヘテロ環式5員環部分です . 硫黄の存在により、その薬理学的特性が強化され 、有機組み合わせの合成において価値のあるものとなっています .
抗癌活性
化合物3-{[(2,3-ジクロロフェニル)アミノ]メチル}-5-(フラン-2-イルメチリデン)-1,3-チアゾリジン-2,4-ジオンは、そのインビトロにおける乳癌活性について、設計、合成、スクリーニングが行われました . これは、ヒト乳癌腺癌細胞株(MCF-7)を用いて試験されました .
抗炎症活性
上記と同じ化合物は、そのインビトロにおける抗炎症活性についてもスクリーニングが行われました .
抗菌活性
チアゾリジン誘導体は、抗菌活性など、さまざまな生物学的特性を示します . この生物学的応答の多様性により、チアゾリジンは非常に貴重な部分となっています .
抗痙攣活性
チアゾリジン誘導体は、抗痙攣活性も示します 、そのため神経学の分野で価値のあるものとなっています。
神経保護活性
チアゾリジン誘導体は、抗痙攣特性に加えて、神経保護活性も示します .
抗酸化活性
チアゾリジン誘導体は、抗酸化活性を持つことが判明しています 、これは酸化ストレス関連のさまざまな健康状態に有益です。
作用機序
Target of Action
Thiazolidine derivatives, such as 2-(3,5-Dichlorophenyl)thiazolidine, have been used successfully in the development of potent antidiabetic derivatives . They have been found to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them key targets for antidiabetic drugs.
Mode of Action
Thiazolidine derivatives are known to interact with their targets through a fast reaction kinetics between 1,2-aminothiols and aldehydes .
Pharmacokinetics
Thiazolidine derivatives are known for their selectivity, purity, product yield, and pharmacokinetic activity . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Action Environment
The action of 2-(3,5-Dichlorophenyl)thiazolidine can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the reaction kinetics between 1,2-aminothiols and aldehydes . Additionally, the presence of other nucleophiles such as glutathione in the milieu could potentially interact with the compound .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
生化学分析
Biochemical Properties
2-(3,5-Dichlorophenyl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The interactions of 2-(3,5-Dichlorophenyl)thiazolidine with enzymes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) are particularly noteworthy. These interactions can lead to the modulation of glucose and lipid metabolism, highlighting the compound’s potential in managing metabolic disorders .
Cellular Effects
2-(3,5-Dichlorophenyl)thiazolidine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby influencing immune cell function .
Molecular Mechanism
The molecular mechanism of 2-(3,5-Dichlorophenyl)thiazolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PPAR-γ results in the activation of this nuclear receptor, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dichlorophenyl)thiazolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 2-(3,5-Dichlorophenyl)thiazolidine has been associated with sustained modulation of metabolic and inflammatory pathways, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dichlorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic parameters such as blood glucose and lipid levels . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(3,5-Dichlorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For example, the compound’s activation of PPAR-γ influences the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can affect metabolic flux and metabolite levels, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of 2-(3,5-Dichlorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, 2-(3,5-Dichlorophenyl)thiazolidine can interact with intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(3,5-Dichlorophenyl)thiazolidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear receptors such as PPAR-γ suggests that 2-(3,5-Dichlorophenyl)thiazolidine may localize to the nucleus, where it can influence gene expression . Additionally, the compound’s presence in the cytoplasm can affect various signaling pathways and metabolic processes .
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKREORQCZQSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003516 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83522-15-0 | |
| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
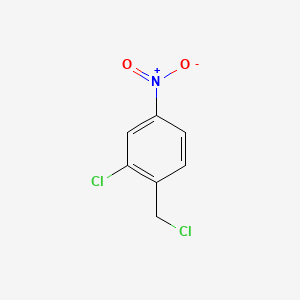
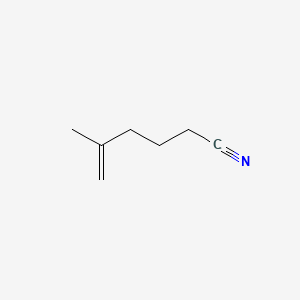
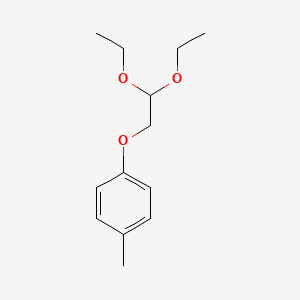
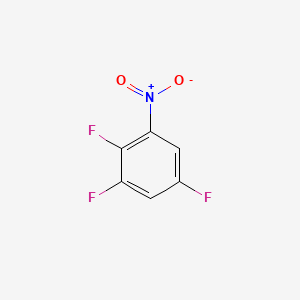
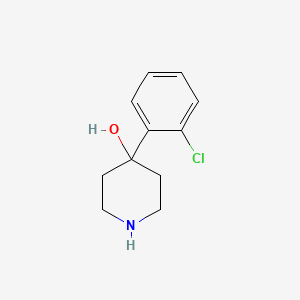
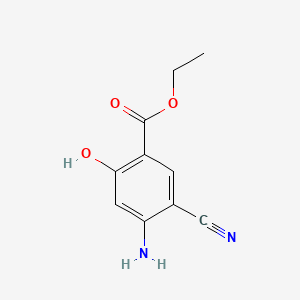
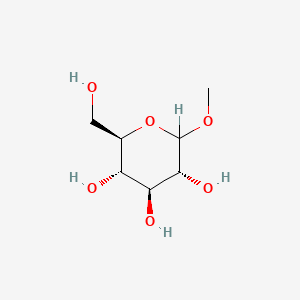
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)
![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)

